molecular formula C14H23ClN2O2 B1392701 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride CAS No. 1243008-95-8

2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No. B1392701
M. Wt: 286.8 g/mol
InChI Key: PMEXBGIORWSSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H23ClN2O2 and it has a molecular weight of 286.8 g/mol1.


I hope this information is helpful and I’m sorry I couldn’t provide a more detailed analysis. If you have any other questions or need further assistance, feel free to ask.


Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research involving analog compounds of 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride has demonstrated their role in allosteric modulation of the cannabinoid CB1 receptor. These compounds are shown to bind allosterically to the CB1 receptor and elicit a conformational change, influencing agonist affinity for the orthosteric binding site (Price et al., 2005).

Synthesis of New 1H-1-pyrrolylcarboxamides

A study on the synthesis of new 1H-1-pyrrolylcarboxamides, which are structurally related to 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride, revealed their potential pharmacological interest. The synthesis process involved reactions with various amines, showing the chemical versatility of pyrrole compounds (Bijev et al., 2003).

Antimicrobial Activity of Novel Pyrrole Derivatives

A study on the synthesis and evaluation of novel pyrrole derivatives, similar in structure to 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride, highlighted their significant antimicrobial properties. The study emphasized the importance of the heterocyclic ring in these compounds, which was found to enhance their antibacterial and antifungal activities (Hublikar et al., 2019).

properties

IUPAC Name

2,5-dimethyl-1-(2-piperidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-11-10-13(14(17)18)12(2)16(11)9-8-15-6-4-3-5-7-15;/h10H,3-9H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEXBGIORWSSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCN2CCCCC2)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Reactant of Route 5
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Reactant of Route 6
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.